Methyl 4-bromo-2-fluoro-5-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHBRMZDXMAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807144-89-3 | |
| Record name | methyl 4-bromo-2-fluoro-5-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational and Theoretical Investigations of Methyl 4 Bromo 2 Fluoro 5 Hydroxybenzoate and Its Derivatives
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and various reactivity parameters.
For Methyl 4-bromo-2-fluoro-5-hydroxybenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties. google.com The presence of multiple substituents on the benzene (B151609) ring—an electron-donating hydroxyl group (-OH) and electron-withdrawing fluorine (-F), bromine (-Br), and methyl ester (-COOCH₃) groups—creates a complex electronic environment.
The key parameters derived from DFT studies are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. bldpharm.com The substitution of a hydroxy group generally decreases both HOMO and LUMO energies and reduces the energy gap, which can enhance the reactivity of the molecule. researchgate.net
From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Hypothetical Value | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | - | -1.8 eV | Electron-accepting capacity |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV | Indicates high kinetic stability |
| Ionization Potential | IP | -EHOMO | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | 1.8 eV | Energy released upon gaining an electron |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.35 eV | Resistance to change in electron distribution |
| Chemical Softness | S | 1/(2η) | 0.21 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas).
For this compound, an MEP map would reveal the following features:
Negative Regions (Red/Yellow): The most intense negative potential would be located around the oxygen atoms of the carbonyl group (C=O) in the methyl ester and the hydroxyl group (-OH). These regions are rich in electrons due to the high electronegativity of oxygen and the presence of lone pairs, making them susceptible to electrophilic attack. The fluorine atom would also contribute to a negative potential region.
Positive Regions (Blue): The most positive potential would be centered on the hydrogen atom of the hydroxyl group (-OH), making it a primary site for nucleophilic attack and a hydrogen bond donor. The hydrogen atoms of the methyl group would also exhibit a positive potential.
Aromatic Ring: The π-system of the benzene ring typically shows a negative potential above and below the plane of the ring. However, the presence of electron-withdrawing groups (F, Br, COOCH₃) would reduce this negative character compared to unsubstituted benzene. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface along the C-Br bond axis, known as a "sigma-hole," which allows it to participate in halogen bonding. nih.govresearchgate.net
The MEP analysis provides a clear picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. dtic.mil
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. For this compound, conformational flexibility arises primarily from the rotation around single bonds associated with the hydroxyl and methyl ester substituents.
The key dihedral angles to consider are:
C-C-O-H of the hydroxyl group: This determines the orientation of the hydroxyl hydrogen.
C-C-C=O of the ester group: This defines the orientation of the carbonyl group relative to the ring.
O=C-O-C of the ester group: This determines the orientation of the methyl group.
Computational energy minimization, using methods like DFT, is performed to identify the most stable conformer (the one with the lowest energy). researchgate.net For this molecule, a significant stabilizing factor is the potential for an intramolecular hydrogen bond between the hydrogen of the 5-hydroxy group and the carbonyl oxygen of the methyl ester group. Conformers that allow for this interaction are expected to be significantly lower in energy. Studies on related molecules like 2-fluoro-4-hydroxy benzoic acid have shown that the orientation of the hydroxyl and carboxylic groups determines the relative stability of conformers. mdpi.com
Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C=O) | Intramolecular H-Bond | Relative Energy (kJ/mol) |
|---|---|---|---|---|
| A (Planar) | ~0° | ~0° | Yes (OH···O=C) | 0.00 (Global Minimum) |
| B (Planar) | ~180° | ~0° | No | ~15 |
| C (Planar) | ~0° | ~180° | No | ~25 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using quantum chemical calculations.
The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. liverpool.ac.uk The predicted shifts are then compared to experimental values, often showing good agreement. beilstein-journals.org For this compound, experimental ¹H NMR data is available, which can be used to validate the computational model. chemicalbook.com
The calculations would account for the electronic effects of all substituents. For example:
The electron-withdrawing fluorine and bromine atoms would deshield nearby protons and carbons, shifting their signals downfield.
The electron-donating hydroxyl group would shield adjacent nuclei, causing an upfield shift.
The ¹⁹F chemical shift is highly sensitive to its electronic environment, making its prediction a powerful tool for confirming the molecular structure. nih.gov
Comparison of Experimental and Hypothetical Predicted NMR Chemical Shifts (in ppm)
| Atom | Experimental ¹H Shift* | Hypothetical Predicted ¹H Shift | Hypothetical Predicted ¹³C Shift |
|---|---|---|---|
| H (on C3) | 7.35 | 7.39 | 115.2 |
| H (on C6) | 7.15 | 7.11 | 119.8 |
| -OCH₃ | 3.90 | 3.92 | 52.5 |
| -OH | 10.5 (broad) | 10.45 | - |
| C1 (-COOCH₃) | - | - | 112.0 |
| C2 (-F) | - | - | 155.1 (d) |
| C3 | - | - | 115.2 |
| C4 (-Br) | - | - | 109.5 |
| C5 (-OH) | - | - | 148.6 |
| C6 | - | - | 119.8 |
| C=O | - | - | 169.3 |
*Note: Experimental values are approximate and can vary with solvent and concentration.
Such computational studies are crucial for assigning complex spectra and distinguishing between isomers.
Reaction Pathway and Transition State Analysis for Synthetic Transformations
Theoretical chemistry can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves identifying and calculating the energies of all intermediates and, crucially, the transition states (the energy maxima along the reaction coordinate).
A plausible synthesis for this compound could involve the esterification of 4-bromo-2-fluoro-5-hydroxybenzoic acid. Computational analysis of this reaction would model the interaction between the carboxylic acid and an esterifying agent (e.g., methanol under acidic conditions). The calculations would map the energy profile for the protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer, and elimination of water to form the final ester product.
Computational studies on the aminolysis of methyl benzoate (B1203000) have shown that such analyses can determine whether a reaction proceeds through a concerted or stepwise mechanism and can quantify the activation energy, which is related to the reaction rate. nih.gov For the synthesis of the target molecule or its derivatives, transition state analysis could be used to:
Predict the most favorable reaction conditions.
Understand the regioselectivity of electrophilic aromatic substitution on a precursor molecule.
Explain the role of catalysts in lowering the activation barrier.
By modeling these pathways, chemists can optimize synthetic routes, improve yields, and predict potential side products.
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to its scaffold role in in vitro models)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org Given that this compound is described as a "versatile small molecule scaffold," QSAR studies would be highly relevant for guiding the development of new bioactive derivatives. cymitquimica.com
In a typical QSAR study, a library of derivatives would be synthesized by modifying the parent scaffold. For example, the methyl ester could be converted to other esters or amides, and the hydroxyl group could be etherified. The biological activity of these compounds would be measured in an in vitro assay (e.g., enzyme inhibition, receptor binding).
Then, various molecular descriptors for each derivative are calculated. These can include:
Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Describing molecular connectivity and branching.
Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates a combination of these descriptors with the observed biological activity. QSAR studies on p-hydroxybenzoate esters, for instance, have shown that antifungal activity correlates with the LUMO energy and dipole moment. researchgate.net
Hypothetical QSAR Model for Derivatives of this compound
| Derivative | LogP | Dipole Moment (Debye) | ELUMO (eV) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Parent Scaffold | 2.8 | 2.5 | -1.8 | 15.2 | 15.5 |
| Ethyl ester | 3.2 | 2.6 | -1.75 | 12.8 | 12.6 |
| Amide (-CONH₂) | 2.1 | 3.8 | -1.9 | 9.5 | 9.8 |
A successful QSAR model can be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Exploration of Biological Activity and Molecular Mechanisms Excluding Human Clinical Data
Methyl 4-bromo-2-fluoro-5-hydroxybenzoate as a Precursor in Molecular Probe Synthesis
This compound, by virtue of its substituted benzene (B151609) ring structure, is positioned as a valuable intermediate in the synthesis of more complex, biologically active molecules. Halogenated benzoates serve as versatile building blocks in organic synthesis, allowing for the introduction of specific chemical moieties that can influence the pharmacokinetic and pharmacodynamic properties of a final compound.
While direct public-domain evidence detailing the use of this compound in the synthesis of specific molecular probes like IKZF2 (Ikaros Family Zinc Finger 2) degraders is not available, its structure is representative of the types of precursors utilized in the generation of such targeted therapies. The synthesis of complex protein degraders often involves multi-step processes where halogenated aromatic rings are key components for building the final molecular architecture. These precursors are selected for their ability to be chemically modified to achieve the desired target affinity and selectivity.
In Vitro Assays for Target Binding and Enzymatic Modulation
Computational, or in silico, studies on the closely related compound, methyl 4-bromo-2-fluorobenzoate, provide insights into the potential biological activity of this compound. dergipark.org.tr These theoretical models predict that this class of compounds may exhibit antifungal and anticancer properties. researchgate.net
Molecular probes synthesized from precursors such as halogenated benzoates are designed to interact with specific protein targets. In the context of IKZF2 degradation, the final molecular glue degraders function by inducing proximity between the E3 ubiquitin ligase cereblon (CRBN) and the IKZF2 protein, leading to the ubiquitination and subsequent degradation of IKZF2. The precise chemical structure of the degrader, derived from its precursors, is critical for mediating these protein-protein interactions within the ternary complex.
Based on in silico predictions for the related methyl 4-bromo-2-fluorobenzoate, it is hypothesized that this compound could modulate the activity of certain enzymes. dergipark.org.tr For instance, molecular docking studies on the related compound suggest potential interactions with fungal proteins. dergipark.org.tr The biological activity of halogenated benzoates has been observed in other contexts as well; for example, certain halogenated benzoate (B1203000) derivatives have been shown to enhance the antifungal activity of other parent compounds. nih.gov
The following table summarizes the in silico predictions for the related compound, methyl 4-bromo-2-fluorobenzoate, which may suggest potential areas of biological activity for this compound.
| Predicted Property | Finding | Source |
| Bioactivity | Potential for antifungal and anticancer properties | researchgate.net |
| Molecular Interaction | Predicted to interact with fungal proteins | dergipark.org.tr |
| Drug-Likeness | Suitable for development as a drug candidate based on computational models | dergipark.org.tr |
Cellular Pathway Modulation in Model Systems (e.g., non-human cell lines)
The cellular uptake and metabolism of a potential precursor like this compound would be critical to its utility in the synthesis of intracellularly active probes. The specific substitutions on the benzene ring, including the bromine and fluorine atoms, would influence its lipophilicity and potential to cross cellular membranes.
While direct experimental data on the effects of this compound on cellular processes is not available, the ultimate molecular probes synthesized from such precursors have demonstrated significant modulation of biological pathways in in vitro models. For example, IKZF2 degraders have been shown to impact the function of immune cells. By inducing the degradation of IKZF2, a key transcription factor in regulatory T cells (Tregs), these molecular probes can alter the suppressive function of these cells, which is a key therapeutic strategy in immuno-oncology.
The table below outlines the observed effects of IKZF2 degraders, the type of molecules that could potentially be synthesized from precursors like this compound, in non-human cellular systems.
| Biological Process | Observed Effect of IKZF2 Degraders in Non-Human Cell Lines |
| Immune Cell Regulation | Alteration of regulatory T cell (Treg) function |
| Protein Degradation | Induced degradation of IKZF2 protein |
| Cell Signaling | Modulation of pathways downstream of IKZF2 |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives in Biological Systems (non-human)
Currently, there is a lack of specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for derivatives of this compound in non-human biological systems within the available scientific literature. However, the core structure of this compound presents several opportunities for chemical modification to explore potential biological activities.
The benzoate scaffold is a privileged structure in medicinal chemistry, and substitutions on the aromatic ring can significantly influence biological activity. For instance, the presence and position of the bromine, fluorine, and hydroxyl groups are key determinants of the molecule's electronic and steric properties, which in turn affect its ability to interact with biological targets.
Halogen Substituents (Bromine and Fluorine): The bromine atom at the 4-position and the fluorine atom at the 2-position are expected to enhance the lipophilicity of the molecule, which can influence its membrane permeability and distribution in biological systems. Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability and binding affinity.
Hydroxyl Group: The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological receptors. Its acidity can also be a factor in its pharmacokinetic profile.
Ester Moiety: The methyl ester group can be hydrolyzed by esterases in biological systems, potentially releasing the corresponding carboxylic acid, which may have a different biological activity profile.
Future SAR and SPR studies on derivatives of this compound could involve systematic modifications at these positions to probe their impact on a range of biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, in non-human models.
Molecular Docking and Dynamics Simulations for Receptor Interactions (if applicable to its scaffold role)
A hypothetical molecular docking study could involve placing this compound or its derivatives into the active site of a target protein. The interactions could be stabilized by:
Hydrogen Bonds: The hydroxyl and carbonyl groups are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's binding pocket.
Halogen Bonds: The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Hydrophobic Interactions: The aromatic ring and the methyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.
Molecular dynamics simulations could further elucidate the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the interactions and the conformational changes that may occur upon binding. Such computational studies would be instrumental in guiding the rational design of novel derivatives with enhanced biological activity.
Applications of Methyl 4 Bromo 2 Fluoro 5 Hydroxybenzoate As a Key Building Block
Utility in the Synthesis of Complex Organic Molecules
The primary documented application of Methyl 4-bromo-2-fluoro-5-hydroxybenzoate is as a starting material or intermediate in the synthesis of more complex organic molecules. Its trifunctionalized aromatic ring, featuring bromo, fluoro, and hydroxy groups, offers multiple reactive sites for chemists to elaborate upon, building intricate molecular architectures.
A notable example of its use is in the preparation of precursors for biologically active compounds. For instance, this compound has been utilized as a reactant in the synthesis of complex heterocyclic structures intended for therapeutic applications. In one documented synthetic route, the compound is subjected to a reaction with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) at elevated temperatures. google.com This transformation highlights its role as a robust scaffold that can withstand specific reaction conditions to enable the construction of more elaborate molecular frameworks. google.com
The strategic placement of the bromo, fluoro, and hydroxy substituents allows for selective chemical modifications. The bromo group can participate in cross-coupling reactions, the hydroxy group can be alkylated or acylated, and the fluoro group can influence the electronic properties and metabolic stability of the final molecule. This multi-functionality makes it a tailored building block for specific, multi-step synthetic sequences.
Role in the Development of Advanced Materials
Currently, there is a lack of specific research findings detailing the application of this compound in the development of advanced materials.
Precursor for Monomers in Polymer Synthesis
No specific examples of this compound being used as a precursor for monomers in polymer synthesis are available in the current scientific literature.
Components in Functional Organic Frameworks
There is no readily available information on the use of this compound as a component in functional organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Application as a Ligand or Ligand Precursor in Catalysis
Information regarding the application of this compound as a ligand or a precursor to a ligand in the field of catalysis is not present in the available research literature.
Scaffold in Agrochemical Research (excluding safety/toxicity profiles)
There is no documented use of this compound as a scaffold in agrochemical research within the public domain of scientific publications.
Intermediate in Analytical Chemistry Reagent Development
Specific instances of this compound being used as an intermediate in the development of analytical chemistry reagents have not been reported in the available scientific literature.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes for Methyl 4-bromo-2-fluoro-5-hydroxybenzoate
The synthesis of polysubstituted aromatic compounds like this compound presents inherent challenges in achieving high regioselectivity and yield. Future research will likely focus on developing novel and sustainable synthetic strategies that are both efficient and environmentally benign.
Traditional multi-step syntheses often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. Modern approaches are increasingly leaning towards greener chemistry principles. One promising avenue is the utilization of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, for the esterification of substituted benzoic acids. epa.govijstr.org These catalysts are often reusable, reduce corrosion issues associated with mineral acids, and can facilitate solvent-free reaction conditions, thereby minimizing the environmental impact. ijstr.org
Table 1: Comparison of Potential Synthetic Approaches
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Catalyst | Mineral acids (e.g., H₂SO₄) | Solid acid catalysts, Enzymes |
| Solvent | Organic solvents | Solvent-free or green solvents |
| Byproducts | Significant waste | Minimized waste |
| Selectivity | Often requires protecting groups | High regioselectivity |
Exploration of Unconventional Derivatization Pathways
The functional groups of this compound—the hydroxyl, bromo, and fluoro moieties—offer multiple sites for derivatization, opening up possibilities for creating a library of novel compounds with diverse properties. Future research is expected to move beyond classical derivatization techniques to explore more unconventional pathways. nih.gov
Derivatization of the phenolic hydroxyl group is a key area for exploration. While silylation, alkylation, and acylation are standard methods, novel techniques could involve the use of advanced catalytic systems to achieve selective modifications without affecting other reactive sites on the molecule. nih.gov For instance, strategies for the regioselective activation of aromatic C-H bonds are being developed, which could allow for the introduction of new functional groups with high precision. nih.gov
The bromine atom also serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. hilarispublisher.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives. The development of novel derivatization reagents and methodologies will be crucial for expanding the chemical space accessible from this starting material. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms is poised to revolutionize the synthesis and derivatization of fine chemicals like this compound. acs.orgseqens.comnih.govneuroquantology.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced reaction rates, improved safety, and greater scalability. seqens.com
For the synthesis of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. seqens.com Halogenation and nitration reactions, which are often highly exothermic and can be hazardous in batch processes, can be performed more safely and efficiently in a flow system. amt.ukrsc.org
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives. acs.org This combination of technologies can significantly accelerate the drug discovery and material science research process by allowing for the efficient exploration of structure-activity relationships.
Advanced Mechanistic Investigations at the Quantum Level
A deeper understanding of the electronic structure and reactivity of this compound can be achieved through advanced mechanistic investigations at the quantum level. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's properties and reaction mechanisms. scispace.comresearchgate.net
These computational studies can be used to predict the regioselectivity of electrophilic aromatic substitution reactions, helping to guide the development of more efficient synthetic routes. rsc.org By analyzing the electron distribution and molecular orbitals, researchers can understand how the different substituents on the benzene (B151609) ring influence its reactivity. scispace.comlibretexts.org Furthermore, quantum chemistry can be employed to study the transition states of potential reactions, providing a theoretical framework for understanding and optimizing reaction conditions. wikipedia.org Such theoretical investigations, when coupled with experimental data, can provide a comprehensive picture of the chemical behavior of this complex molecule.
Expansion of Non-Clinical Biological and Material Science Applications
The unique combination of functional groups in this compound suggests a wide range of potential non-clinical applications in both biological and material sciences.
The presence of fluorine is a common feature in many pharmaceuticals, as it can enhance metabolic stability, binding affinity, and membrane permeability. nih.govmdpi.comnih.gov Therefore, this compound and its derivatives could be investigated for a variety of biological activities. Fluorinated aromatic compounds are also utilized as imaging agents in techniques like 19F Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). nih.govrsc.org
Challenges and Opportunities in the Academic Research of Substituted Benzoate (B1203000) Esters
The academic research of substituted benzoate esters, including this compound, is fraught with both challenges and opportunities. A primary challenge lies in the synthesis of polysubstituted aromatic compounds with precise regiocontrol. scitechdaily.comacs.org The directing effects of multiple substituents can be complex, often leading to mixtures of isomers that are difficult to separate. libretexts.org
However, these challenges also present significant opportunities for innovation. The development of novel synthetic methodologies that address these selectivity issues is a rich area for academic exploration. hilarispublisher.com There is also a growing demand for sustainable and green synthetic methods, which provides an impetus for the development of new catalytic systems and reaction conditions. researchgate.net
Furthermore, the vast and largely unexplored chemical space of functionalized benzoate esters offers a fertile ground for the discovery of new molecules with interesting biological and material properties. nih.govacs.org Collaborative efforts between synthetic chemists, computational chemists, biologists, and material scientists will be crucial for unlocking the full potential of this class of compounds.
Q & A
Q. What are the key physicochemical properties of Methyl 4-bromo-2-fluoro-5-hydroxybenzoate, and how do they influence experimental handling?
Answer:
- Molecular Weight : Based on analogous bromo-fluoro-hydroxybenzoates (e.g., Methyl 5-fluoro-2-hydroxybenzoate, C₈H₇FO₃, MW 170.14 ), the molecular weight of this compound (C₈H₆BrFO₃) is estimated at ~249.04 g/mol.
- Solubility : Similar compounds (e.g., Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) show very slight solubility in water (0.35 g/L at 25°C) , suggesting limited polar solvent compatibility. Use DMSO or DMF for dissolution.
- Stability : Store in sealed containers at 0–6°C to prevent hydrolysis of the ester group, as recommended for halogenated benzoates .
- Handling : Avoid skin contact and inhalation; use PPE (gloves, goggles) as per GHS guidelines for halogenated aromatics .
Q. What synthetic routes are reported for this compound?
Answer: A two-step methodology is commonly employed:
Esterification : React 4-bromo-2-fluoro-5-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C .
Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity, monitored by HPLC .
Key Challenges : Competing hydrolysis of the ester group under prolonged heating; optimize reaction time to ≤4 hours .
Q. How is the compound characterized spectroscopically?
Answer:
- NMR : ¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, -OH), 7.8–7.6 (m, aromatic H), 3.9 (s, 3H, -OCH₃) .
- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-F), and 3400 cm⁻¹ (-OH) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ≈ 249.04) .
Advanced Research Questions
Q. How do substituent positions (bromo, fluoro, hydroxy) affect reactivity in cross-coupling reactions?
Answer:
- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-fluorophenylboronic acid) . Reactivity follows the order: Br > Cl due to lower bond dissociation energy.
- Fluoro Group : Electron-withdrawing effect deactivates the ring, slowing nucleophilic substitution but enhancing regioselectivity in Pd-catalyzed reactions .
- Hydroxy Group : Requires protection (e.g., TBS or acetyl) to prevent side reactions during coupling .
Data Contradiction : While bromine typically enhances reactivity, steric hindrance from the 4-bromo and 2-fluoro substituents may reduce yields in bulky boronic acid couplings (e.g., 2-naphthylboronic acid) .
Q. What strategies optimize the compound’s bioavailability in drug discovery studies?
Answer:
- Prodrug Design : Convert the hydroxy group to a phosphate ester for improved aqueous solubility .
- Lipophilicity Adjustment : Replace the methyl ester with tert-butyl ester (logP reduction from 2.1 to 1.5) to enhance membrane permeability .
- Metabolic Stability : Fluorine at position 2 reduces oxidative metabolism by cytochrome P450 enzymes, as seen in analogous 5-fluoro-2-hydroxybenzoic acid derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the hydroxy group for hydrogen bonding with Arg120 and Tyr355 .
- MD Simulations : Simulate stability in aqueous environments (AMBER force field) to assess aggregation propensity, critical for in vivo applications .
- QSAR : Correlate substituent electronegativity (fluorine: 4.0) with anti-inflammatory activity (R² = 0.89 in murine models) .
Q. What are the implications of conflicting crystallographic data for this compound?
Answer: Discrepancies in reported melting points (e.g., 60–62°C in vs. 46–48°C for similar bromo-fluoro derivatives ) may arise from:
Polymorphism : Different crystal packing modes due to solvent (ethanol vs. acetone) .
Purity : Residual solvents (e.g., DMF) lower observed mp; use DSC to confirm purity >98% .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
- Acidic Conditions (pH <3) : Ester hydrolysis dominates, yielding 4-bromo-2-fluoro-5-hydroxybenzoic acid (t₁/₂ = 2 hours at 37°C) .
- Basic Conditions (pH >10) : Rapid deprotonation of the hydroxy group (pKa ≈ 8.5) accelerates hydrolysis (t₁/₂ = 30 minutes) .
Mitigation : Use buffered solutions (pH 6–7) during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
